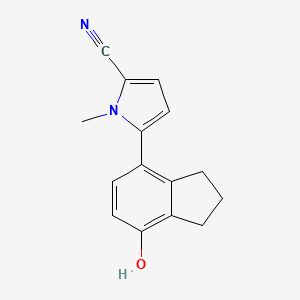
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile is a complex organic compound with a unique structure that combines an indene moiety with a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, followed by the introduction of the pyrrole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The indene and pyrrole rings contribute to the compound’s overall stability and binding affinity.
相似化合物的比较
Similar Compounds
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1H-pyrrole-2-carbonitrile: Lacks the methyl group, which may affect its reactivity and binding properties.
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carboxamide: Contains a carboxamide group instead of a nitrile group, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of both the hydroxyl and nitrile groups in 5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrrole-2-carbonitrile makes it unique compared to similar compounds
属性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC 名称 |
5-(7-hydroxy-2,3-dihydro-1H-inden-4-yl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C15H14N2O/c1-17-10(9-16)5-7-14(17)12-6-8-15(18)13-4-2-3-11(12)13/h5-8,18H,2-4H2,1H3 |
InChI 键 |
XIRFUFZRNKDKKD-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=C1C2=C3CCCC3=C(C=C2)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
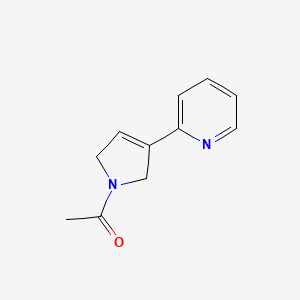
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)
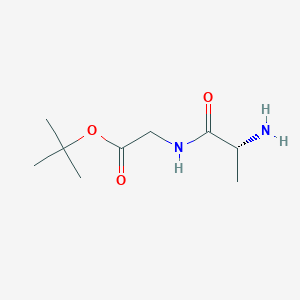
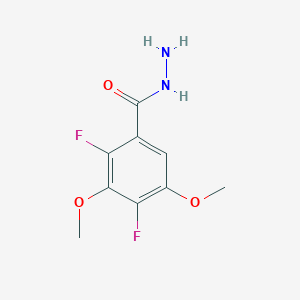
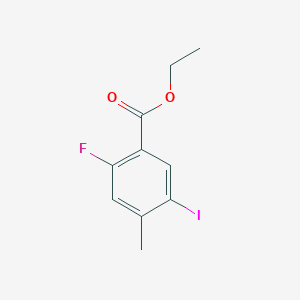
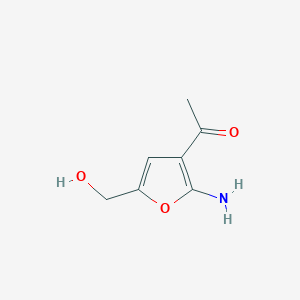
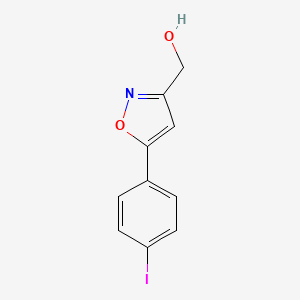
![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
![6-Iodo-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12853720.png)

